molecular formula C6H8BClFNO2 B566715 (5-Amino-2-fluorophenyl)boronic acid hydrochloride CAS No. 1256355-65-3

(5-Amino-2-fluorophenyl)boronic acid hydrochloride

Cat. No. B566715
M. Wt: 191.393
InChI Key: CLVCJRRSLDMQIJ-UHFFFAOYSA-N
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Description

“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H7BFNO2. It is stored in a freezer .


Molecular Structure Analysis

The molecular weight of “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is 154.94 . The InChI code for this compound is 1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” are not available, boronic acids are generally known to participate in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” has a density of 1.3±0.1 g/cm3, a boiling point of 382.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 37.0±0.4 cm3 .

Scientific Research Applications

Synthesis and Material Development

Amino-fluorophenyl boronic acids have been synthesized for use in constructing materials that respond to physiological conditions. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involves a process that yields a compound with a pendant amine facilitating attachment to polymers. This derivative is particularly useful in creating glucose-sensing materials that operate at physiological pH, highlighting its potential in biomedical applications (Das, Alexeev, Sharma, Geib, & Asher, 2003).

Fluorescence Sensing and Analytical Chemistry

In the field of analytical chemistry, amino-fluorophenyl boronic acids are utilized in developing fluorescence sensors. The quenching kinetics and thermodynamics of amino-fluorophores with phenylboronic acids have been studied to design sensors that can detect saccharides in physiological conditions. These sensors are based on the principle of fluorescence revival in the presence of saccharides, which is an essential feature for non-invasive glucose monitoring (McGregor, Pardin, & Skene, 2011).

Organic Synthesis Applications

Material Science and Engineering

In material science, the specific properties of amino-fluorophenyl boronic acids, such as their ability to form esters with diols, are exploited in the design of responsive materials. For instance, boronic acid derivatives have been studied for their fluorescence quenching properties, which are relevant in developing novel materials with specific optical properties (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Safety And Hazards

This compound is labeled with the GHS07 safety symbol, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

(5-amino-2-fluorophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVCJRRSLDMQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681898
Record name (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-fluorophenyl)boronic acid hydrochloride

CAS RN

1256355-65-3
Record name Boronic acid, B-(5-amino-2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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